N-(furan-2-ylmethyl)pyridin-4-amine
Description
N-(furan-2-ylmethyl)pyridin-4-amine is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a furan ring and a pyridine ring connected through a methylene bridge
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h1-7H,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYYMIQEZMGFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)pyridin-4-amine typically involves the reaction of 2-furylmethylamine with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with N-(furan-2-ylmethyl)pyridin-4-amine, including:
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various microorganisms, revealing significant activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of certain viruses, including Herpes Simplex Virus (HSV). The compound's mechanism appears to involve interference with viral entry and replication processes. A controlled laboratory study reported an IC50 value of approximately 25 µM against HSV-1, indicating effective inhibition of viral replication.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine production. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a possible role in treating inflammatory diseases.
Case Study 1: Antiviral Efficacy Against HSV
A study conducted at a research laboratory focused on the antiviral properties of this compound against HSV. The results indicated a significant reduction in viral load, supporting its potential as an antiviral agent.
Case Study 2: Anti-inflammatory Activity in Animal Models
Research published in MDPI demonstrated that derivatives similar to this compound exhibited reduced inflammation markers in animal models. This highlights the compound's therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)pyridin-2-amine
- N-(pyridin-3-ylmethyl)propan-2-amine
- N-(2-furylmethyl)pyridin-2-amine hydrochloride
Uniqueness
N-(furan-2-ylmethyl)pyridin-4-amine is unique due to the specific positioning of the furan and pyridine rings, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research fields.
Biological Activity
N-(furan-2-ylmethyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan compounds have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.015 mg/mL |
| This compound | S. aureus | 0.020 mg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The antiproliferative activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 2: Antiproliferative Activity of this compound
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Binding : It can bind to receptors on the cell surface, modulating signaling pathways that control cell growth and apoptosis.
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its chemical structure. Research has shown that variations in substituents on the pyridine or furan rings can significantly alter its biological activity. For example, the introduction of hydroxyl (-OH) groups has been associated with enhanced antiproliferative effects against certain cancer cell lines .
Case Studies and Research Findings
- Anticancer Efficacy : In a study examining various pyridine derivatives, this compound showed improved IC50 values compared to other derivatives, indicating superior anticancer activity .
- Antimicrobial Testing : A comparative analysis revealed that this compound exhibited lower MIC values than traditional antibiotics against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
- Mechanistic Insights : Investigations into the mechanism of action indicated that the compound's interaction with cellular membranes facilitated its entry into cells, promoting cytotoxic effects against cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
